2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide is a compound known for its diverse applications in scientific research. Characterized by its unique structure, it plays a significant role in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide typically involves a multi-step synthesis. Key steps include:
Synthesis of the pyrido[2,3-d]pyrimidine core.
Introduction of the benzyl and dioxo groups through selective reactions.
Coupling with 2,4-dimethylphenylacetamide under controlled conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, production methods are optimized to ensure efficiency and scalability. Typically, this involves:
Large-scale reactors for the synthesis.
Optimization of reaction conditions, such as temperature and pressure, to enhance yields.
Purification techniques like crystallization and chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound undergoes oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert specific functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions, allowing the exchange of functional groups with different chemical species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction often involves reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are frequently used in substitution reactions.
Major Products Formed: Depending on the reaction conditions and reagents used, the major products formed include oxidized derivatives, reduced forms, and substituted products with various functional groups.
Scientific Research Applications
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide has extensive applications:
Chemistry:
As an intermediate in organic synthesis.
Utilized in the synthesis of complex molecules for pharmaceuticals.
Biology:
Studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine:
Investigated for its potential therapeutic properties.
Explored as a drug candidate for various diseases.
Industry:
Used in the production of advanced materials.
Serves as a key component in the manufacture of specialty chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: It binds to particular proteins or enzymes, influencing their activity.
Pathways Involved: Involves signaling pathways related to inflammation, cell proliferation, and other biological processes.
Comparison with Similar Compounds
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetamide: Lacks the N-(2,4-dimethylphenyl)acetamide moiety, leading to different properties.
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methylphenyl)acetamide: Has a single methyl group at the phenyl ring, which alters its reactivity and applications.
Uniqueness: The presence of the 2,4-dimethylphenyl group in 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in scientific research.
Properties
CAS No. |
902960-53-6 |
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Molecular Formula |
C24H22N4O3 |
Molecular Weight |
414.465 |
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H22N4O3/c1-16-10-11-20(17(2)13-16)26-21(29)15-27-22-19(9-6-12-25-22)23(30)28(24(27)31)14-18-7-4-3-5-8-18/h3-13H,14-15H2,1-2H3,(H,26,29) |
InChI Key |
IPDKMRDPCQYHJY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
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